(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(3,4-difluorophenyl)methanone
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Overview
Description
(1R,5S)-8-azabicyclo[321]oct-2-en-8-yl(3,4-difluorophenyl)methanone is a complex organic compound known for its unique bicyclic structure and the presence of a difluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(3,4-difluorophenyl)methanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Bicyclic Core: The bicyclic core can be synthesized through a Diels-Alder reaction, where a suitable diene reacts with a dienophile under controlled conditions.
Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced via a Friedel-Crafts acylation reaction, using 3,4-difluorobenzoyl chloride and an appropriate Lewis acid catalyst.
Final Assembly: The final step involves coupling the bicyclic core with the difluorophenyl group, often using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(3,4-difluorophenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced bicyclic derivatives.
Substitution: Nucleophilic substitution reactions can occur at the difluorophenyl group, where nucleophiles like amines or thiols replace the fluorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Amines, thiols, under basic or acidic conditions
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Reduced bicyclic derivatives
Substitution: Amino or thiol-substituted derivatives
Scientific Research Applications
(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(3,4-difluorophenyl)methanone has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.
Organic Synthesis: The compound serves as a building block for synthesizing more complex molecules with potential biological activity.
Biological Studies: Researchers study its interactions with biological macromolecules to understand its mechanism of action and potential therapeutic uses.
Industrial Applications: It is used in the development of new materials and catalysts due to its unique structural properties.
Mechanism of Action
The mechanism of action of (1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(3,4-difluorophenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group enhances its binding affinity and specificity, while the bicyclic core provides structural rigidity. This compound may modulate the activity of its targets through competitive inhibition or allosteric modulation, leading to downstream effects on cellular pathways.
Comparison with Similar Compounds
Similar Compounds
(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(3,4-dichlorophenyl)methanone: Similar structure but with chlorine atoms instead of fluorine, affecting its reactivity and binding properties.
(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(3,4-dimethylphenyl)methanone: Contains methyl groups, which may influence its hydrophobicity and metabolic stability.
Uniqueness
The presence of the difluorophenyl group in (1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(3,4-difluorophenyl)methanone imparts unique electronic properties, enhancing its binding affinity and specificity compared to similar compounds. This makes it a valuable candidate for drug development and other applications where precise molecular interactions are crucial.
Properties
IUPAC Name |
8-azabicyclo[3.2.1]oct-2-en-8-yl-(3,4-difluorophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F2NO/c15-12-7-4-9(8-13(12)16)14(18)17-10-2-1-3-11(17)6-5-10/h1-2,4,7-8,10-11H,3,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBMMWWVJKGWEHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C=CCC1N2C(=O)C3=CC(=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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